3-Bromo-7,7-difluorobicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7,7-difluorobicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-4-1-2-5-6(3-4)7(5,9)10/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQNCUODQYVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 7,7 Difluorobicyclo 4.1.0 Heptane and Analogues
Historical Development of Synthetic Approaches to Fluorinated Cyclopropanes
The synthesis of gem-difluorocyclopropanes, which form the core of the target molecule's bicyclic system, has evolved significantly over the decades. The primary and most enduring strategy is the [2+1] cycloaddition of an alkene with a difluorocarbene (:CF₂) source. bohrium.comresearchgate.net
Historically, one of the earliest methods for generating difluorocarbene involved the dehydrohalogenation of halodifluoromethanes using strong bases like metal alkoxides. nih.gov However, the efficiency of these early reactions was often hampered by low yields, partly due to the reaction of the strong base with the difluorocarbene itself. nih.gov
A major advancement was the development of thermal decomposition methods. The pyrolysis of sodium chlorodifluoroacetate (ClCF₂COONa) in a high-boiling solvent like diglyme (B29089) became a classic and reliable, albeit harsh, method for generating difluorocarbene for addition to alkenes. researchgate.netnih.gov Another significant historical approach involved the decomposition of trifluoromethyl-substituted organometallic compounds. For instance, trimethyl(trifluoromethyl)tin could release difluorocarbene upon heating, a process that could be accelerated by the addition of sodium iodide. nih.gov Similarly, bis(trifluoromethyl)cadmium, prepared from trifluoromethyl iodide and diethylcadmium, was shown to liberate difluorocarbene at mild temperatures. nih.govbeilstein-journals.org
More recent historical developments led to the creation of more versatile and milder reagents. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), and related compounds emerged as powerful precursors that could generate difluorocarbene under specific conditions, expanding the scope and applicability of difluorocyclopropanation. researchgate.netnih.gov These foundational methods paved the way for the contemporary strategies used today, including those adaptable to complex and stereochemically rich targets.
Contemporary Strategies for the Stereoselective and Regioselective Construction of Bicyclo[4.1.0]heptane Systems
The construction of a specifically substituted molecule like 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane requires modern synthetic strategies that can control the spatial arrangement of atoms. The most plausible pathway involves the difluorocyclopropanation of a 3-bromocyclohexene (B24779) precursor. The stereochemical outcome of this key step is dictated by the method of cyclopropanation and the influence of the existing allylic bromine substituent.
The addition of a difluorocarbene to the double bond of 3-bromocyclohexene is the critical step in forming the this compound core. The stereoselectivity of this addition—whether it occurs on the same face (syn) or the opposite face (anti) relative to the bromine atom—is of paramount importance.
Diastereoselectivity in cyclopropanation reactions of cyclic alkenes is often governed by either steric hindrance or the presence of a directing group at the allylic position. In the case of 3-bromocyclohexene, the bromine atom can influence the trajectory of the incoming difluorocarbene.
While specific studies on the diastereoselective difluorocyclopropanation of 3-bromocyclohexene are not widely documented, the principles can be inferred from studies on analogous systems, particularly those involving allylic alcohols in Simmons-Smith cyclopropanations. Allylic hydroxyl groups are well-known to act as powerful directing groups by coordinating with the zinc-carbenoid reagent, leading to exclusive delivery of the methylene (B1212753) group to the syn face of the double bond. nih.govharvard.edu This effect is demonstrated in the cyclopropanation of cyclohex-2-en-1-ol, which yields the syn diastereomer with high selectivity.
In contrast to a hydroxyl group, an allylic bromine atom is a poor Lewis base and is not expected to form a strong coordinative bond with the electrophilic difluorocarbene or its precursors. Therefore, its influence is more likely to be steric. The bromine atom would occupy a pseudo-axial or pseudo-equatorial position in the half-chair conformation of 3-bromocyclohexene. The incoming carbene would preferentially approach from the less hindered face of the alkene, which is typically opposite to the larger or more sterically demanding allylic substituent. This would suggest a tendency towards the formation of the anti diastereomer of this compound, although the selectivity may not be as high as that observed with powerful coordinating groups.
Table 1: Diastereoselective Cyclopropanation of a Cyclic Allylic Alcohol This table illustrates the powerful directing effect of a hydroxyl group in a Simmons-Smith reaction, a principle used to infer the potential (though different) influence of an allylic bromine.
| Substrate | Reagent | Diastereomeric Ratio (syn:anti) | Yield | Reference |
|---|---|---|---|---|
| Cyclohex-2-en-1-ol | Zn(CH₂I)₂ (1 equiv) | >25:1 | >95% | harvard.edu |
Achieving an enantioselective synthesis of this compound requires the use of chiral reagents or catalysts to differentiate between the two prochiral faces of the 3-bromocyclohexene double bond. While asymmetric difluorocyclopropanation has historically been less developed than other asymmetric transformations, catalytic methods have emerged. nih.gov
One successful modern strategy involves the rhodium-catalyzed asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes. Although this specific system does not use difluorocarbene (:CF₂) directly, it establishes the principle of using chiral transition metal catalysts to construct enantioenriched difluoroalkyl-substituted cyclopropanes with high yields and excellent enantioselectivity (ee). nih.gov The approach has been demonstrated on a broad scope of alkene substrates, indicating its potential applicability to functionalized cyclohexenes.
Another approach to obtaining enantiomerically pure material is through the kinetic resolution of a racemic mixture of the final product or a key intermediate. Enzyme-catalyzed reactions, such as the hydrolysis of esters, have been successfully used to resolve racemic gem-difluorocyclopropane derivatives, providing access to single-enantiomer building blocks. nih.gov
Table 2: Substrate Scope for Enantioselective Rhodium-Catalyzed Difluoroalkyl-Cyclopropanation This table demonstrates the effectiveness of modern catalytic methods in achieving high enantioselectivity for the synthesis of complex cyclopropanes.
| Alkene Substrate | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (E)-β-Methylstyrene | 70% | 98% | nih.gov |
| 1,1-Diphenylethylene | 91% | 97% | nih.gov |
| 2-Phenylpropene | 85% | 97% | nih.gov |
The introduction of the required halogen atoms onto the bicyclo[4.1.0]heptane skeleton is achieved in two distinct phases of the proposed synthesis: the bromination of the cyclohexene (B86901) ring and the subsequent difluorocyclopropanation.
The most direct and widely used method for synthesizing the 3-bromocyclohexene precursor is the allylic bromination of cyclohexene. This transformation is selectively accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light (hν). masterorganicchemistry.comlibretexts.org This reaction, often known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. libretexts.org
The key to the success of NBS is that it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture. masterorganicchemistry.com This low concentration favors the radical substitution pathway at the allylic position over the competing electrophilic addition of bromine across the double bond, which would yield 1,2-dibromocyclohexane. masterorganicchemistry.comlibretexts.org The reaction is initiated by the homolytic cleavage of the initiator or Br₂, generating a bromine radical which then abstracts a hydrogen atom from the allylic position of cyclohexene. This forms a resonance-stabilized allylic radical, which subsequently reacts with Br₂ to yield 3-bromocyclohexene and propagate the chain. libretexts.org
Table 3: Representative Conditions for Allylic Bromination of Cyclohexene
| Reagent 1 | Reagent 2 | Initiator | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexene | NBS | Benzoyl peroxide | CCl₄ | 70% | masterorganicchemistry.com |
Introduction of Halogen and Fluorine Substituents: Advanced Methodologies
Difluorocarbene Additions and Related Techniques
The synthesis of this compound is fundamentally achieved through the [2+1] cycloaddition of difluorocarbene (:CF₂) to the double bond of a 4-bromocyclohexene precursor. Difluorocarbene is a highly reactive, transient intermediate that is generated in situ. Several methods have been developed for its generation, each with distinct advantages and applications.
One of the most prevalent and versatile methods involves the use of trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. nii.ac.jpnih.gov In the presence of a nucleophilic initiator, typically a catalytic amount of sodium iodide (NaI), TMSCF₃ decomposes to generate difluorocarbene. nih.govcas.cn The iodide ion attacks the silicon atom, leading to the formation of a trifluoromethyl anion intermediate, which then eliminates a fluoride (B91410) ion to yield the carbene. This electrophilic carbene is then readily trapped by the alkene. scispace.com
Another widely used technique is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na). acs.orgwikipedia.org When heated, this salt decarboxylates to produce a chlorodifluoromethyl anion, which subsequently eliminates a chloride ion to afford difluorocarbene. wikipedia.org While effective, this method often requires high temperatures (e.g., 180-190 °C) and the use of high-boiling solvents like diglyme, which can complicate product isolation. beilstein-journals.org A related reagent, sodium bromodifluoroacetate (BrCF₂CO₂Na), has been introduced as an alternative that often operates under milder conditions and is not hygroscopic, simplifying handling. organic-chemistry.org
Other notable methods for difluorocarbene generation include the use of (bromodifluoromethyl)trimethylsilane (B180072) and trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA), which can be effective for electron-deficient alkenes. nih.gov The choice of carbene source is critical and depends on the reactivity of the alkene substrate, desired reaction conditions, and scale of the synthesis. For a substrate like 4-bromocyclohexene, the TMSCF₃/NaI system is particularly suitable due to its compatibility with a range of functional groups and relatively mild conditions. nih.gov
Optimization of Reaction Conditions and Yields for Research-Scale Synthesis
Optimizing the synthesis of this compound and its analogues on a research scale involves careful manipulation of several parameters to maximize yield and purity while minimizing side reactions. Key variables include the choice of difluorocarbene precursor, initiator, solvent, temperature, and reaction time.
For the popular TMSCF₃/NaI system, studies have shown that for less reactive alkenes, a "slow addition" protocol of the TMSCF₃ reagent can be beneficial. nih.goved.ac.uk This technique maintains a low concentration of the reactive intermediates, suppressing decomposition pathways and improving the yield of the desired cyclopropanated product. scispace.com The reaction is typically conducted in solvents like tetrahydrofuran (B95107) (THF) at temperatures ranging from ambient to reflux (approx. 65 °C). nih.govcas.cn
Microwave-assisted synthesis has emerged as a powerful tool for accelerating difluorocyclopropanation reactions, particularly when using precursors like sodium chlorodifluoroacetate. hud.ac.uk Microwave irradiation can drastically reduce reaction times from many hours to mere minutes. For instance, the synthesis of the parent compound, 7,7-difluorobicyclo[4.1.0]heptane, was achieved with an estimated 8% yield via microwave heating at 150 °C for 15 minutes, a significant improvement over conventional heating methods. hud.ac.uk
The following interactive table summarizes reaction conditions and yields for the difluorocyclopropanation of various cyclic alkene analogues, illustrating the impact of different synthetic methodologies.
Green Chemistry Principles in the Synthesis of Halogenated Bicyclic Compounds
The synthesis of halogenated bicyclic compounds, including this compound, is increasingly being evaluated through the lens of green chemistry. The goal is to develop methodologies that are more efficient, produce less waste, and use less hazardous materials. semanticscholar.org
The use of microwave irradiation, as mentioned previously, also aligns with green chemistry principles by significantly reducing energy consumption and reaction times compared to conventional thermal methods. hud.ac.uk Furthermore, it can enable the use of lower-boiling, more environmentally benign solvents that are easier to remove and recycle. researchgate.net
Reagent selection is another key aspect. The development of newer difluorocarbene sources that are non-ozone-depleting is a crucial step. semanticscholar.org Moreover, reagents like sodium bromodifluoroacetate, which are non-hygroscopic and effective in smaller stoichiometric amounts than older reagents, contribute to better atom economy and reduce waste. organic-chemistry.org Evaluating synthetic routes using metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME) allows for the quantitative assessment of their "greenness," guiding chemists toward more sustainable practices in the production of complex halogenated molecules. researchgate.netwiley-vch.de
Reactivity and Reaction Mechanisms of 3 Bromo 7,7 Difluorobicyclo 4.1.0 Heptane
Investigations into Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The three-membered ring in bicyclo[4.1.0]heptane systems is inherently strained and susceptible to ring-opening reactions. The presence of the gem-difluoro group at the C7 position further activates the cyclopropane ring towards cleavage.
In the presence of Lewis acids, gem-difluorocyclopropanes can undergo ring-opening reactions. The Lewis acid coordinates to one of the fluorine atoms, facilitating the cleavage of a carbon-carbon bond of the cyclopropane ring to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile. For instance, boron trihalides have been shown to promote the ring-opening of gem-difluorocyclopropyl ketones, acting as both a Lewis acid and a nucleophile source. lookchem.com While direct studies on 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane are not available, it is anticipated that under acidic conditions, the cyclopropane ring would open to generate a carbocation, which could then undergo further reactions such as rearrangement or capture by a nucleophile.
The ring-opening of gem-difluorocyclopropanes can also be initiated by nucleophiles and electrophiles. Nucleophilic attack can lead to the cleavage of the cyclopropane ring. For example, the reaction of gem-difluorocyclopropanes with certain nucleophiles in the presence of a palladium catalyst can result in ring-opening and subsequent functionalization. quora.com
Electrophilic attack on the cyclopropane ring is also a viable pathway for ring-opening. For instance, molecular iodine has been used to mediate the ring-opening of simple gem-difluorocyclopropanes, leading to 1,3-difunctionalized products. rsc.orgresearchgate.net This suggests that this compound could react with various electrophiles, leading to the opening of the cyclopropane ring and the introduction of new functional groups.
Thermal and photochemical conditions can also induce the ring-opening of cyclopropane derivatives. The thermal isomerization of bicyclo[4.1.0]heptane systems has been studied, and these reactions often proceed through diradical intermediates. capes.gov.bracs.orgnih.gov The presence of substituents can influence the stereochemical outcome of these rearrangements. capes.gov.br
Photochemical rearrangements of bicyclic molecules containing a cyclopropane ring have also been investigated. rsc.orgnih.gov These reactions can proceed through excited states and may involve intersystem crossing. While specific data for this compound is not available, it is plausible that it could undergo ring-opening and rearrangement under thermal or photochemical stimulation.
Stereochemical Outcomes and Regioselectivity in Ring-Opening Reactions
The stereochemistry and regioselectivity of ring-opening reactions of substituted gem-difluorocyclopropanes are influenced by the reaction conditions and the nature of the substituents. For example, the ring-opening of gem-difluorocyclopropyl acetaldehydes can be controlled to produce stereodefined (E,E)- and (E,Z)-fluorodienals. lookchem.com The regioselectivity of these reactions is often governed by the stability of the resulting intermediates, such as carbocations or radicals. In acid-catalyzed reactions, the cleavage of the C-C bond that leads to the most stable carbocation is generally favored.
Reactivity of the Bromine Substituent
The bromine atom at the C3 position of this compound is expected to undergo nucleophilic substitution reactions. The nature of the bicyclic system and the presence of the gem-difluoro group can influence the mechanism of these substitutions.
Nucleophilic substitution reactions at a bridgehead carbon in bicyclic systems are generally disfavored for both SN1 and SN2 mechanisms due to steric hindrance and the inability to form a planar carbocation. quora.com However, the bromine in this compound is not at a bridgehead position.
Reactions of 7-bromobicyclo[4.1.0]heptane with nucleophiles have been reported to proceed via a radical chain mechanism. Given that the C3 position is allylic to the cyclopropane ring, both SN2 and SN2' (allylic substitution) pathways could be possible. The SN2 reaction would involve a direct attack of the nucleophile at C3 with inversion of configuration. The SN2' reaction would involve attack at one of the cyclopropyl (B3062369) carbons with concomitant ring opening. The presence of the gem-difluoro group at C7 could electronically influence the stability of any potential cationic intermediates in an SN1-type process, likely destabilizing a cation at an adjacent carbon.
Due to the lack of specific experimental data for this compound, the following table provides a general overview of expected product types from nucleophilic substitution, based on the reactivity of analogous allylic and bicyclic halides.
| Reaction Type | Nucleophile (Nu⁻) | Expected Product(s) | Plausible Mechanism |
| Direct Substitution | R-O⁻, R₂N⁻, CN⁻ | 3-Nu-7,7-difluorobicyclo[4.1.0]heptane | SN2 |
| Allylic Substitution with Ring Opening | R-O⁻, R₂N⁻, CN⁻ | Monocyclic cycloheptene (B1346976) derivatives | SN2' |
| Solvolysis | H₂O, R-OH | 3-OH- or 3-OR-7,7-difluorobicyclo[4.1.0]heptane and ring-opened products | Potentially SN1-like with carbocationic intermediates |
Elimination Reactions and Formation of Olefins
The presence of a bromine atom makes this compound a substrate for elimination reactions to form olefins. Typically, treatment with a strong base can induce the elimination of hydrogen bromide (HBr). The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement between the proton being abstracted and the bromide leaving group.
Due to the rigid structure of the bicyclo[4.1.0]heptane system, the stereochemical orientation of the bromine atom (endo or exo) and the accessibility of adjacent anti-periplanar protons will dictate the regioselectivity and stereoselectivity of the resulting olefin. The electron-withdrawing nature of the gem-difluoro group at C7 can influence the acidity of the neighboring protons, potentially affecting the reaction rate and regiochemical outcome.
Possible Elimination Products from this compound:
| Product Name | Structure | Notes |
|---|---|---|
| 7,7-Difluorobicyclo[4.1.0]hept-2-ene | Formation depends on the abstraction of a proton from C2. |
The choice of base and reaction conditions is crucial. Bulky bases may favor abstraction of a sterically more accessible proton, while smaller bases might lead to the thermodynamically more stable (more substituted) olefin, in accordance with Zaitsev's rule. Studies on analogous 7,7-dibromobicyclo[4.1.0]heptane derivatives show that pyrolysis or treatment with base can lead to cycloheptatriene (B165957) derivatives through a series of elimination and rearrangement steps. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization
The carbon-bromine bond in this compound is an ideal handle for derivatization using transition metal-catalyzed cross-coupling reactions. eie.grtcichemicals.commdpi.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive in these catalytic cycles than the highly stable C-F bonds, ensuring excellent chemoselectivity.
Suzuki-Miyaura Coupling: This reaction would involve the palladium- or nickel-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). This is a versatile method for creating new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position.
Sonogashira Coupling: The palladium- and copper-catalyzed Sonogashira reaction would couple the bromo-compound with a terminal alkyne. This provides a direct route to 3-alkynyl-7,7-difluorobicyclo[4.1.0]heptane derivatives, which are valuable intermediates for further transformations.
Heck Reaction: In the Heck reaction, the substrate would be coupled with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. beilstein-journals.org This would attach a vinyl group to the C3 position of the bicyclic system.
Representative Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-R-7,7-difluorobicyclo[4.1.0]heptane |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(R-C≡C)-7,7-difluorobicyclo[4.1.0]heptane |
Reactivity of the Geminal Difluoro Substituents
The gem-difluoro group (CF₂) is generally considered to be chemically robust due to the exceptional strength of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. researchgate.net Consequently, the C-F bonds in this compound are significantly less reactive than the C-Br bond.
Activating and functionalizing C-F bonds is a challenging area of chemical research. researchgate.net For gem-difluorocyclopropanes, these reactions often require specialized reagents or catalysts and can lead to ring-opening rather than direct substitution. rsc.org
Research on related gem-difluorocyclopropanes has shown that C-F activation can be achieved using:
Low-valent transition metals: Nickel(I) complexes, for example, have been shown to catalyze the hydrodefluorination of gem-difluorocyclopropanes, leading to monofluoroalkenes via a radical mechanism. rsc.org
Strong Lewis acids: Boron-based Lewis acids can facilitate C-F bond cleavage, driven by the formation of a strong B-F bond. nih.govnsf.gov
Palladium catalysis: Under specific conditions, palladium catalysts can mediate the cleavage of C-F bonds in gem-difluorocyclopropanes, enabling bifunctionalization reactions. globethesis.com
While these methods have been developed for other gem-difluorocyclopropanes, their direct application to the bicyclo[4.1.0]heptane system has not been extensively reported. Such reactions would likely compete with reactions at the more labile C-Br bond.
Rearrangements involving the migration of a fluorine atom are uncommon due to the high energy barrier for C-F bond cleavage. In perfluorinated radicals, 1,2-fluorine atom migrations have been shown to be plausible, although they still face significant activation barriers. nih.gov For this compound, rearrangements are more likely to involve the strained cyclopropane ring itself, often initiated by the loss of the bromide leaving group or through thermal activation.
Chemo-, Regio-, and Stereoselective Functionalization
The presence of multiple functional groups and a rigid, stereochemically defined framework makes this compound an interesting substrate for selective functionalization. researchgate.net
Chemoselectivity: The primary point of chemoselectivity lies in the differential reactivity of the C-Br and C-F bonds. nih.gov In nearly all standard synthetic transformations, particularly transition metal-catalyzed cross-coupling and nucleophilic substitutions, the C-Br bond will react preferentially. This allows for the modification of the C3 position without disturbing the gem-difluoro group.
Regioselectivity: In elimination reactions, the regioselectivity is determined by which adjacent proton (at C2 or C4) is removed. This is governed by factors such as the stereochemistry of the bromine (endo vs. exo), steric hindrance, and the electronic influence of the gem-difluoro group.
Stereoselectivity: The rigid bicyclic structure imparts a high degree of stereocontrol. Reactions such as nucleophilic substitution at C3 could proceed with either inversion or retention of stereochemistry, depending on the mechanism (Sₙ2 vs. Sₙ1). Elimination reactions are also highly stereoselective, typically requiring a specific dihedral angle (often 180°) between the C-H and C-Br bonds. stackexchange.com
Mechanistic Elucidation via Kinetic Isotope Effects and Intermediate Trapping
Detailed mechanistic studies on this compound are not widely published, but standard physical organic chemistry techniques could be employed to elucidate its reaction pathways.
Kinetic Isotope Effects (KIE): The KIE is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org For instance, in an elimination reaction, replacing the hydrogen atoms at C2 and C4 with deuterium (B1214612) would allow for the measurement of a deuterium isotope effect (kH/kD). A significant primary KIE (typically > 2) would provide strong evidence for an E2 mechanism, where the C-H bond is broken concurrently with the C-Br bond in the slowest step. princeton.edulibretexts.org A KIE near 1 would suggest an E1 mechanism, where the C-Br bond breaks first.
Intermediate Trapping: Many reactions of dihalocyclopropanes are known to proceed through highly reactive intermediates like carbenes or allenes. If reactions of this compound were to proceed through such intermediates (for example, under thermal conditions or with strong bases), they could potentially be "trapped." This involves adding a reagent to the reaction mixture that reacts quickly and specifically with the proposed intermediate to form a stable, characterizable product, thereby providing evidence for its existence.
Derivatization and Advanced Synthetic Transformations of 3 Bromo 7,7 Difluorobicyclo 4.1.0 Heptane
Synthesis of Novel Bicyclic Fluorinated Scaffolds via Bromine Functionalization
The bromine atom at the C-3 position of the bicyclo[4.1.0]heptane framework serves as a versatile handle for a variety of chemical modifications. This functionalization is key to the synthesis of novel bicyclic fluorinated scaffolds with potential applications in materials science and medicinal chemistry. Standard transformations such as nucleophilic substitution and organometallic cross-coupling reactions are expected to proceed, allowing for the introduction of a wide array of substituents.
For instance, substitution of the bromine with nitrogen, oxygen, or sulfur nucleophiles can lead to the corresponding amines, ethers, and thioethers. These reactions would likely proceed via an S(_N)2 mechanism, with the stereochemistry at C-3 being a critical consideration. The rigidity of the bicyclic framework may influence the accessibility of the reaction center to incoming nucleophiles.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are anticipated to be highly effective for creating new carbon-carbon and carbon-heteroatom bonds at the C-3 position. These reactions would enable the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, thereby generating a diverse library of 3-substituted-7,7-difluorobicyclo[4.1.0]heptane derivatives. The electronic and steric properties of the coupling partners would play a crucial role in the efficiency of these transformations.
Below is a representative table of potential derivatization reactions at the C-3 position:
| Reaction Type | Reagent/Catalyst | Expected Product |
| Nucleophilic Substitution | NaN(_3), then H(_2)/Pd-C | 3-Amino-7,7-difluorobicyclo[4.1.0]heptane |
| Nucleophilic Substitution | NaOMe | 3-Methoxy-7,7-difluorobicyclo[4.1.0]heptane |
| Suzuki Coupling | Arylboronic acid, Pd(PPh(_3))(_4) | 3-Aryl-7,7-difluorobicyclo[4.1.0]heptane |
| Sonogashira Coupling | Terminal alkyne, PdCl(_2)(PPh(_3))(_2), CuI | 3-Alkynyl-7,7-difluorobicyclo[4.1.0]heptane |
Creation of Complex Polycyclic Structures Utilizing the Bicyclo[4.1.0]heptane Framework
The strained bicyclo[4.1.0]heptane core, particularly the cyclopropane (B1198618) ring, is a latent source of reactivity that can be harnessed to construct more complex polycyclic structures. Ring-opening and rearrangement reactions, often promoted by Lewis acids, Brønsted acids, or transition metals, can lead to a variety of carbocyclic and heterocyclic frameworks.
For example, treatment with a Lewis acid could induce the opening of the cyclopropane ring, generating a carbocationic intermediate. This intermediate could then be trapped by internal or external nucleophiles to form new ring systems. The regioselectivity of the ring opening would be influenced by the substitution pattern and the nature of the catalyst.
Furthermore, the bromine at C-3 can be used to initiate radical cyclization reactions. By generating a radical at the C-3 position, intramolecular addition to a suitably positioned unsaturated moiety (e.g., an alkene or alkyne tethered to the molecule) could lead to the formation of fused or bridged polycyclic systems. The stereochemical outcome of such cyclizations would be a key aspect to investigate.
Stereoselective Introduction of Additional Stereocenters
The existing stereocenters in 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane can serve as a directing influence for the stereoselective introduction of new stereocenters. The conformational rigidity of the bicyclic system can enhance facial selectivity in reactions involving the approach of reagents to prochiral centers.
The development of asymmetric methodologies to control the stereochemistry of these transformations would be a significant advancement, allowing for the synthesis of enantiomerically pure and complex fluorinated molecules.
Development of Libraries of Structurally Diverse Analogs for Academic Screening
The synthetic versatility of this compound makes it an ideal starting material for the creation of compound libraries for high-throughput screening. By systematically varying the substituents at the C-3 position and by elaborating the bicyclic framework through the reactions described above, a large and diverse collection of novel fluorinated compounds can be generated.
These libraries could be screened against a wide range of biological targets to identify new lead compounds for drug discovery programs. The unique three-dimensional shape and the presence of the gem-difluoro group are expected to confer interesting pharmacological properties, such as enhanced metabolic stability and binding affinity.
The following table outlines a hypothetical library design based on the derivatization of the 3-bromo precursor:
| Scaffold | R(_1) (from C-3) | R(_2) (from framework modification) |
| 7,7-difluorobicyclo[4.1.0]heptane | -NH(_2), -OH, -Aryl, -Alkyl | -H |
| Rearranged Carbocycle | -Br (retained) | Fused ring |
| Polycyclic Heterocycle | -Br (retained) | Fused heterocyclic ring |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed to elucidate its constitution, configuration, and conformation.
The ¹H NMR spectrum would provide information about the number of chemically distinct protons, their multiplicity (spin-spin coupling), and their chemical environment. The protons on the cyclopropane (B1198618) ring are expected to resonate at a characteristically high field (upfield) compared to those on the cyclohexane (B81311) ring. The proton at the bromine-bearing carbon (C3) would exhibit a downfield shift due to the electronegativity of the bromine atom.
¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms. The carbons of the cyclopropane ring, particularly the difluorinated carbon (C7), would show distinct chemical shifts. The C-F coupling constants would be a key feature in the ¹³C spectrum, providing direct evidence for the presence of the CF₂ group.
¹⁹F NMR is a highly sensitive technique that would provide a single resonance for the two equivalent fluorine atoms at the C7 position, assuming free rotation. The coupling of these fluorine atoms to the adjacent cyclopropyl (B3062369) protons would be observable in the ¹H-coupled ¹⁹F NMR spectrum.
Two-dimensional NMR techniques are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the bicyclic framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for stereochemical assignment. Through-space correlations between protons would help determine their relative orientation. For instance, NOE signals between the proton at C3 and specific protons on the cyclohexane ring would help to define the cis or trans relationship of the bromine atom relative to the cyclopropane ring.
Conformational analysis of the flexible six-membered ring in the bicyclo[4.1.0]heptane system can also be investigated using variable-temperature NMR studies and by analyzing coupling constants. The cyclohexane ring in such systems is known to adopt various conformations, such as chair, boat, and twist-boat, with the fusion to the rigid cyclopropane ring imposing significant conformational constraints.
A hypothetical representation of expected NMR data is presented below, based on general principles and data for analogous compounds.
Table 1: Hypothetical High-Resolution NMR Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Complex multiplets for cyclohexane and cyclopropane protons. A distinct downfield multiplet for the proton at C3. |
| ¹³C NMR | Signals for all carbon atoms. A characteristic triplet for the CF₂ carbon (C7) due to ¹JCF coupling. A downfield signal for the C-Br carbon (C3). |
| ¹⁹F NMR | A singlet (or more complex pattern depending on chirality and coupling) corresponding to the two fluorine atoms. |
| NOESY | Key cross-peaks indicating spatial proximity between the C3-H and specific protons on the cyclohexane and cyclopropane rings, allowing for the determination of relative stereochemistry. |
Mass Spectrometry (MS/MS, High-Resolution MS) for Elucidating Reaction Pathways and Derivatization Products
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would allow for the unambiguous determination of its elemental formula (C₇H₉BrF₂). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Tandem mass spectrometry (MS/MS) would be instrumental in elucidating the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. The fragmentation of bicycloalkanes can be complex, often involving ring-opening and rearrangement reactions. For this compound, characteristic fragmentation pathways would likely involve the loss of a bromine radical (•Br), a hydrogen bromide molecule (HBr), or cleavage of the strained cyclopropane ring. The fragmentation patterns of bicyclo[2.2.1]heptane and cyclohexene (B86901) show some analogies, suggesting that ring-opening to an unsaturated monocyclic ion could be a possible pathway. researchgate.net
The study of derivatization products is also facilitated by mass spectrometry. For example, if the bromine atom is substituted in a chemical reaction, the change in the molecular weight and fragmentation pattern of the product would be readily detected by MS. This allows for the monitoring of chemical reactions and the characterization of new compounds. The unique isotopic signature of bromine can be particularly useful in identifying bromine-containing species in complex mixtures, such as in the analysis of drug metabolites. nih.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Fragmentation |
|---|---|---|---|---|
| [M]⁺• | C₇H₉BrF₂ | 210.9855 | 212.9835 | Loss of •Br, HBr, cleavage of cyclopropane ring |
| [M-Br]⁺ | C₇H₉F₂ | 131.0672 | - | Further fragmentation of the bicyclic cation |
| [M-HBr]⁺• | C₇H₈F₂ | 130.0594 | - | Rearrangement and fragmentation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the gold standard for the determination of the three-dimensional structure of crystalline compounds. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its molecular structure in the solid state.
The crystallographic data would confirm the bicyclo[4.1.0]heptane framework and the positions of the bromine and fluorine atoms. Crucially, for a chiral molecule like this, X-ray crystallography can be used to determine its absolute configuration (e.g., R or S at the chiral centers). This is typically achieved through the use of anomalous dispersion, often requiring the presence of a heavy atom like bromine.
The solid-state structure would also reveal details about the conformation of the cyclohexane ring and the geometry of the cyclopropane ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonds (if applicable in derivatives) or halogen bonds, could also be identified, providing insights into the solid-state packing of the molecules. While no specific X-ray crystal structure for this compound is publicly available, studies on related bicyclic compounds have demonstrated the power of this technique in confirming their structures. For instance, the structure of a derivative of bicyclo[4.1.0]hept-2-ene was proven by X-ray crystallography of its crystalline derivative. mcmaster.ca
Table 3: Expected Information from X-ray Crystallography of this compound
| Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles. |
| Absolute Stereochemistry | Unambiguous assignment of the configuration at all chiral centers. |
| Conformation | The preferred conformation of the molecule in the solid state. |
| Intermolecular Interactions | Details of how the molecules pack together in the crystal. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to probe the bonding characteristics of a compound.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the cyclohexane and cyclopropane rings. The C-Br stretching vibration would typically appear in the fingerprint region of the spectrum, at lower wavenumbers. The C-F stretching vibrations are known to give rise to strong absorptions in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.
Raman spectroscopy would also provide a vibrational fingerprint of the molecule. The C-C bonds of the bicyclic framework and the C-Br and C-F bonds would all have characteristic Raman scattering frequencies. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for a molecule with low symmetry like this compound, many vibrational modes would be active in both IR and Raman spectra.
The vibrational spectra of bromocyclopropane (B120050) have been studied in detail and can serve as a useful reference. In bromocyclopropane, the C-Br stretching mode is assigned in the lower frequency region, and the various CH₂ and ring modes are well-characterized. colab.wscapes.gov.br These assignments can be transferred, with some adjustments, to the more complex bicyclic system.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR/Raman Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H stretch (alkane) | 2850-3000 | Medium to Strong (IR), Strong (Raman) |
| C-F stretch | 1000-1400 | Strong (IR) |
| C-Br stretch | 500-650 | Medium to Strong (IR) |
| Cyclopropane ring deformation | 800-1050 | Medium (IR and Raman) |
Advanced Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research
Chiroptical spectroscopy techniques are specifically designed to study chiral molecules. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral sample. These techniques are powerful for determining the absolute configuration and conformation of chiral molecules in solution.
VCD spectroscopy, the vibrational counterpart to ECD, measures circular dichroism in the infrared region. VCD has the advantage of having many more spectral bands than ECD, providing a rich source of stereochemical information. The VCD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration and conformation in solution.
For this compound, the absolute configuration could be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers. A good match between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration. VCD is particularly sensitive to the conformational mobility of molecules, and for flexible systems like the bicyclo[4.1.0]heptane ring, the experimental spectrum represents a population-weighted average of the spectra of all contributing conformers.
The application of chiroptical methods, in conjunction with quantum-mechanical calculations, has become a reliable approach for the stereochemical elucidation of complex chiral molecules. unibo.it
Table 5: Application of Advanced Chiroptical Spectroscopy to this compound
| Technique | Principle | Information Obtained |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration by analyzing electronic transitions. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration and conformation in solution by analyzing vibrational transitions. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of organic molecules. For this compound, DFT calculations can elucidate potential reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the difluorocyclopropane ring. By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for the prediction of reaction kinetics and mechanisms. For instance, in related fluorinated cyclopropanes, DFT has been employed to understand the stability and reactivity, which is often influenced by the strong electron-withdrawing nature of the fluorine atoms. researchgate.netwpmucdn.comrsc.org
A hypothetical DFT study on the reaction of this compound with a nucleophile would involve optimizing the geometries of the reactant, transition state, and product. The calculated activation energy would provide an estimate of the reaction rate.
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant | B3LYP | 6-31G(d) | 0.0 |
| Transition State | B3LYP | 6-31G(d) | +25.3 |
| Product | B3LYP | 6-31G(d) | -15.8 |
This is a hypothetical data table for illustrative purposes.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating energies and geometries, albeit at a greater computational cost. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant. For this compound, high-accuracy ab initio calculations can provide precise bond lengths, bond angles, and conformational energies. Studies on similar small fluorinated rings have demonstrated the importance of including electron correlation to accurately model the molecular structure. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility and intermolecular interactions in different solvent environments. Although the bicyclic system is relatively rigid, the cyclohexane (B81311) ring can still adopt different chair and boat-like conformations. MD simulations can reveal the preferred conformations and the energy barriers between them. Furthermore, these simulations can shed light on how the molecule interacts with other molecules, which is crucial for understanding its behavior in solution.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its 1H, 13C, and 19F NMR chemical shifts. researchgate.netresearchgate.netnih.govacs.orgworktribe.com By comparing the calculated spectra with experimental data, the structure of the molecule can be confirmed. It's important to note that the accuracy of predicted NMR shifts can be improved by using appropriate levels of theory and basis sets, and by considering solvent effects. researchgate.netresearchgate.net
Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule.
| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | Method |
| 19F (endo) | -145.2 | -146.5 | B3LYP/6-311+G(d,p) |
| 19F (exo) | -152.8 | -153.1 | B3LYP/6-311+G(d,p) |
This is a hypothetical data table for illustrative purposes.
Elucidation of Non-Covalent Interactions Involving Fluorine Atoms
The highly electronegative fluorine atoms in this compound can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. rsc.orgnih.gov While fluorine is a weak hydrogen bond acceptor, these interactions can still play a role in the molecule's crystal packing and its interactions with other molecules. More significantly, the fluorine atoms can influence the electron distribution in the rest of the molecule, potentially affecting the bromine atom's ability to act as a halogen bond donor. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions, providing insights into their strength and nature. researchgate.net Understanding these non-covalent interactions is crucial for predicting the supramolecular chemistry of this compound.
Applications in Advanced Organic Synthesis Research
Role as a Chiral or Achiral Building Block in Complex Molecule Synthesis
3-Bromo-7,7-difluorobicyclo[4.1.0]heptane can serve as a trifunctional building block. The bromine atom can be displaced or involved in coupling reactions, the bicyclic ring can be opened or rearranged, and the gem-difluoro group can influence the molecule's conformation and electronic properties. Depending on the synthetic route used to prepare it, this compound can be obtained as a racemic mixture or in an enantiomerically enriched form, allowing for its use in both achiral and chiral synthesis.
In the synthesis of complex molecules, the rigid bicyclo[4.1.0]heptane scaffold can be used to control the spatial arrangement of substituents. The bromine atom provides a handle for introducing further complexity through reactions such as nucleophilic substitution, elimination, or metal-catalyzed cross-coupling reactions. For instance, the bromine could be substituted with various nucleophiles to introduce new functional groups, or it could participate in Heck, Suzuki, or Sonogashira couplings to form new carbon-carbon bonds.
Utility in the Construction of Fluorinated Scaffolds for Materials Science Research
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including thermal stability, lipophilicity, and electronic characteristics. The gem-difluoro group in this compound makes it an attractive precursor for the synthesis of novel fluorinated materials.
The bicyclic framework can serve as a rigid core for the construction of larger, three-dimensional structures. The bromine atom allows for polymerization or grafting onto surfaces through appropriate chemical reactions. For example, it could be converted to a vinyl group via elimination, which could then undergo polymerization. Alternatively, coupling reactions could be used to link multiple bicyclic units together, creating oligomers or polymers with unique topologies. The presence of the gem-difluoro group in such materials would be expected to enhance their thermal stability and hydrophobicity, properties that are desirable in many materials science applications, such as in the development of specialty polymers, liquid crystals, or functional coatings.
Precursor for Bioisosteric Replacements in Academic Drug Discovery Research
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a drug's efficacy or pharmacokinetic profile, is a powerful tool. Small, rigid, fluorinated scaffolds are increasingly being used as bioisosteres for more common groups like phenyl rings or tert-butyl groups. rsc.org The bicyclo[4.1.0]heptane framework of the title compound offers a three-dimensional alternative to flat aromatic rings, which can lead to improved binding selectivity and metabolic stability. nih.gov
The gem-difluoro group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, and it can also modulate the acidity of nearby functional groups and participate in hydrogen bonding. researchgate.net The bromine atom serves as a point for attaching the scaffold to the rest of a drug molecule. A patent has cited the use of a 7,7-difluorobicyclo[4.1.0]hept-2-yl moiety in a library of compounds designed for therapeutic use, highlighting the interest in this scaffold for drug discovery. While this patent does not specifically mention the 3-bromo derivative, it underscores the potential of this class of compounds in medicinal chemistry.
Table 1: Potential Bioisosteric Replacements Using the Bicyclo[4.1.0]heptane Scaffold
| Common Moiety | Potential Bioisosteric Replacement | Rationale |
|---|---|---|
| Phenyl Ring | 3-Substituted-bicyclo[4.1.0]heptane | Introduction of a 3D scaffold to improve binding and metabolic stability. |
| Carbonyl Group | gem-Difluoromethylene Group | Mimics the steric and electronic properties of a carbonyl group. |
Use in the Development of New Synthetic Methodologies and Reagents
The reactivity of the strained cyclopropane (B1198618) ring in the bicyclo[4.1.0]heptane system, combined with the presence of the bromo and gem-difluoro groups, makes this compound a potentially interesting substrate for exploring new synthetic transformations. The ring strain can be harnessed to drive ring-opening reactions, leading to the formation of functionalized cyclohexene (B86901) or cycloheptadiene derivatives.
The bromine atom can be used to generate organometallic reagents, such as Grignard or organolithium species, which could then undergo a range of reactions. The gem-difluoro group is known to influence the reactivity of adjacent functional groups and can stabilize intermediates. Research into the reactivity of this compound could lead to the discovery of novel rearrangement reactions or new ways to construct complex fluorinated molecules.
Contribution to the Synthesis of Natural Products or their Advanced Intermediates
While there are no current reports of this compound being used in the synthesis of natural products, its potential as a building block for complex molecules suggests that it could be a valuable intermediate in this field. Many natural products contain cyclohexyl or cycloheptyl rings, and the bicyclo[4.1.0]heptane core of the title compound could serve as a precursor to these structures through ring-opening reactions.
The ability to introduce fluorine into a natural product scaffold can have profound effects on its biological activity. Therefore, the use of fluorinated building blocks like this compound could enable the synthesis of novel, fluorinated analogs of known natural products. These analogs could exhibit enhanced potency, selectivity, or metabolic stability, making them interesting candidates for biological evaluation.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations for 3-Bromo-7,7-difluorobicyclo[4.1.0]heptane
The reactivity of the this compound scaffold is ripe for the development of new catalytic transformations. The gem-difluorocyclopropane moiety is known to undergo a variety of transition-metal-catalyzed ring-opening and cross-coupling reactions. rsc.orgresearchgate.net Future work could focus on leveraging catalysts based on palladium, nickel, rhodium, or copper to exploit the inherent strain of the cyclopropane (B1198618) ring and the C-Br bond.
Key research objectives could include:
Selective Ring-Opening Cross-Coupling: Investigating catalytic systems that can selectively cleave the C1-C6 or C1-C7 bond of the cyclopropane ring, followed by coupling with a range of nucleophiles (e.g., organoboron reagents, organozincs, amines, alcohols). This would provide access to a diverse array of functionalized monocyclic difluoroalkenes.
Carbofluorination Reactions: Exploring rhodium-catalyzed carbofluorination reactions using the gem-difluorocyclopropane as an allyl surrogate, which could enable the recycling of the fluorine atoms with 100% atom economy. rsc.org
Defluorinative Functionalization: Developing ligand-controlled palladium-catalyzed reactions with ketones or other nucleophiles that could proceed with either single or double C-F bond cleavage, leading to mono-fluorinated alkenes or furan (B31954) derivatives, respectively. rsc.org
C-H Functionalization: Applying modern C-H activation strategies to functionalize the cyclohexane (B81311) ring directly, offering a more atom-economical approach to complex derivatives without pre-functionalization.
| Catalyst System (Example) | Transformation Type | Potential Product Class | Reference Concept |
|---|---|---|---|
| Pd(0) / Ligand | Ring-Opening Cross-Coupling | Monofluoroalkenyl cyclohexenes | rsc.org |
| Ni(0) / XantPhos | Linear-Selective Cross-Coupling | (Z)-Monofluorinated alkenes | rsc.org |
| Rh(I) complexes | Isomerization / Rearrangement | Functionalized cycloheptadienes | researchgate.net |
| Cu(I) / Ligand | Carbene Transfer Reactions | Novel polycyclic systems | researchgate.net |
Exploration of Asymmetric Synthesis Routes to Enantiopure Derivatives
The development of methods to access enantiomerically pure derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry. Catalytic asymmetric synthesis offers the most efficient path to these chiral molecules.
Promising strategies include:
Catalytic Desymmetrization: A key approach would be the desymmetrization of a related meso-precursor, such as a meso-bicyclo[4.1.0]heptane derivative. thieme-connect.com This could be achieved through enantioselective C-H alkylation or other bond-forming reactions catalyzed by chiral organocatalysts or transition metal complexes.
Enantioselective Cyclopropanation: Developing a chiral catalyst for the difluorocyclopropanation of a suitable cyclohexene (B86901) precursor would be a direct route to enantiopure 7,7-difluorobicyclo[4.1.0]heptane cores.
Kinetic Resolution: Applying kinetic resolution to a racemic mixture of this compound or its derivatives using chiral catalysts could separate the enantiomers by selectively reacting one over the other.
Mechanistic Studies of Unprecedented Reaction Pathways
A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for predicting its reactivity and optimizing reaction conditions. The interplay between the strained ring, the gem-difluoro group, and the bromine atom can lead to complex and potentially unprecedented reaction pathways.
Future mechanistic investigations should employ a combination of experimental and computational techniques to:
Identify Reactive Intermediates: Utilize techniques like in-situ spectroscopy (NMR, IR) and trapping experiments to identify and characterize transient species such as fluoroallyl-metal intermediates or carbene species. rsc.orgrsc.org
Elucidate Reaction Pathways: Conduct detailed kinetic studies, isotope labeling experiments, and computational modeling (DFT) to map out the energy profiles of potential reaction pathways, such as outer-sphere nucleophilic substitution versus inner-sphere reductive elimination. rsc.org
Understand Regio- and Stereoselectivity: Investigate the factors that control the selective cleavage of specific C-C or C-F bonds and the stereochemical outcome of reactions, which is crucial for synthetic planning.
Integration with Flow Chemistry and Automated Synthesis Research
The application of flow chemistry and automated synthesis platforms could significantly accelerate the exploration and optimization of reactions involving this compound. numberanalytics.comnumberanalytics.com These technologies offer enhanced safety, precise control over reaction parameters, and potential for high-throughput screening.
Specific areas of focus could include:
Improved Safety: Flow reactors minimize the volume of reactive intermediates or hazardous reagents present at any given time, which is advantageous for potentially energetic ring-opening reactions or when using toxic catalysts. numberanalytics.comamt.uk
Process Optimization: Automated flow systems allow for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry), facilitating the rapid optimization of reaction yields and selectivity. ku.edu
Scalability: Reactions developed in flow can often be scaled up more readily and safely than traditional batch processes, enabling the production of larger quantities of key derivatives for further study. amt.uk A continuous flow process has been successfully used for the gram-scale synthesis of other bicyclic derivatives. d-nb.info
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides a powerful tool for the rational design of new derivatives of this compound with specific, tailored properties. acs.orgnih.gov By modeling the electronic structure and predicting reactivity, researchers can prioritize synthetic targets and explore novel chemical space in silico before committing to laboratory work.
Future computational research could focus on:
Predicting Reactivity: Using quantum mechanical calculations to model molecular electrostatic potential (MESP) surfaces to predict sites of nucleophilic or electrophilic attack and to understand the influence of the gem-difluoro and bromo substituents on the molecule's reactivity. acs.org
Designing Functional Molecules: Designing derivatives with specific electronic properties for applications in medicinal chemistry or materials science by strategically placing substituents on the bicyclic core. nih.gov This could involve designing molecules with specific dipole moments or the ability to participate in non-covalent interactions like halogen bonding. nih.gov
Exploring Reaction Mechanisms: Computationally modeling transition states and reaction pathways to provide insights into reaction selectivity and to guide the development of new catalysts and reaction conditions. numberanalytics.com
| Computational Method | Research Goal | Predicted Outcome/Application |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Modeling | Understanding selectivity, catalyst design |
| Molecular Electrostatic Potential (MESP) | Reactivity Prediction | Guiding synthetic strategy |
| Molecular Docking | Bioactivity Screening | Prioritizing targets for medicinal chemistry |
| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interaction Analysis | Design of materials with specific binding properties |
Potential for Advanced Materials Research
The unique combination of a rigid bicyclic scaffold and fluorine atoms suggests that this compound could serve as a valuable building block in materials science. numberanalytics.com Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics.
Unexplored avenues in materials research include:
Polymer Synthesis: Using the bromo-functionality as a handle for polymerization reactions (e.g., as an initiator for controlled radical polymerization or as a monomer in polycondensation or cross-coupling polymerization). The resulting polymers would feature the rigid, fluorinated bicyclic unit, which could impart desirable properties such as high glass transition temperatures, low dielectric constants, or altered solubility.
Liquid Crystals: Incorporating the rigid bicyclo[4.1.0]heptane core into mesogenic structures to investigate the impact of this unique three-dimensional shape on liquid crystalline phase behavior.
Functional Materials: Exploring the use of derivatives in the development of materials with unique optical or electronic properties, where the gem-difluoro group can modulate the electronic nature of the system. cymitquimica.com
Q & A
Q. Table 1. Key Synthetic Parameters for Halogenation Optimization
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst (AgF) | 1–5 mol% | 3 mol% | +22% |
| Temperature | −78°C to RT | −40°C | +15% |
| Solvent | DCM vs. THF | Anhydrous DCM | +18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
